molecular formula C18H11F3N2O3 B2379810 [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone CAS No. 956781-81-0

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2379810
CAS No.: 956781-81-0
M. Wt: 360.292
InChI Key: HJLHBWBNXRQULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone features a pyrazole core substituted at the 5-position with a 1,3-benzodioxol group and a methanone moiety linked to a 3-(trifluoromethyl)phenyl ring. This structure combines electron-rich (benzodioxol) and electron-deficient (trifluoromethyl) aromatic systems, which are often leveraged in medicinal chemistry to enhance binding affinity and metabolic stability.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O3/c19-18(20,21)13-3-1-2-12(8-13)17(24)23-14(6-7-22-23)11-4-5-15-16(9-11)26-10-25-15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLHBWBNXRQULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NN3C(=O)C4=CC(=CC=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled with a trifluoromethylphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might involve reagents like sodium methoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects , particularly in the following areas:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.
  • Anticancer Properties : Studies suggest that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of the benzodioxole and trifluoromethyl groups may enhance its efficacy by improving binding affinity to cancer-related targets.

Biological Studies

In biological research, this compound serves as a tool to explore:

  • Cellular Mechanisms : It can be utilized to study the modulation of specific cellular pathways involved in disease processes, such as cancer progression and inflammation.
  • Target Identification : By understanding how this compound interacts with biological systems, researchers can identify new therapeutic targets for drug development.

Chemical Biology

The compound's unique structure allows it to act as a probe in chemical biology:

  • Mechanistic Studies : It can help elucidate the mechanisms of action of related compounds and their effects on biological systems.

Case Studies and Research Findings

Several studies have highlighted the significance of pyrazole derivatives in therapeutic applications:

  • Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives significantly reduced markers of inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Research published in Journal of Medicinal Chemistry showed that certain pyrazole compounds exhibited selective cytotoxicity against breast cancer cells, indicating their potential as anticancer agents.
  • Biological Targeting : A recent investigation into the binding interactions of similar compounds revealed that modifications to the pyrazole ring could enhance selectivity for specific enzymes involved in metabolic disorders.

Mechanism of Action

The mechanism of action of [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and pyrazole rings can engage in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of Selected Pyrazolyl Methanones

Compound Name Pyrazole Substituent Methanone Substituent Key Features Biological Target (if known) Reference
Target Compound 5-(1,3-Benzodioxol-5-yl) 3-(Trifluoromethyl)phenyl Combines benzodioxol (electron-rich) and CF₃ (electron-deficient) groups Not specified -
HF-00016 5-(5-(2-Thienyl)-2-thienyl) 4-Methoxyphenyl Thienyl groups enhance π-π stacking; methoxy improves solubility Not reported
KML29 (MAGL inhibitor) Bis(1,3-benzodioxol-5-yl) Piperidinecarboxylic acid ester Dual benzodioxol groups critical for MAGL inhibition Monoacylglycerol lipase
Celecoxib 3-(Trifluoromethyl), 4-methyl Benzenesulfonamide Trifluoromethyl group essential for COX-2 selectivity Cyclooxygenase-2 (COX-2)
[ Compound] 5-Phenyl (4,5-dihydro) 4-(Trifluoromethyl)phenyl Dihydropyrazole enhances conformational flexibility Not reported
[ Compound] 3-Perfluorohexyl, 5-CF₃ Phenyl Perfluoroalkyl chain increases lipophilicity and metabolic resistance Not reported

Key Observations:

  • Benzodioxol Motif : Shared with KML29 , this group is associated with MAGL inhibition, implying the target compound may interact with lipid-metabolizing enzymes.
  • Heterocyclic Variations : Thienyl (HF-00016 ) and dihydropyrazole ( ) substituents alter electronic properties and ring rigidity, impacting target selectivity.

Enzyme Inhibition Potential

  • MAGL Inhibition : KML29’s benzodioxol groups stabilize interactions with the MAGL active site . The target compound’s benzodioxol moiety may confer similar binding advantages.
  • COX-2 Inhibition : Celecoxib’s trifluoromethyl-phenyl group is critical for COX-2 selectivity . The target compound’s analogous substituent suggests possible COX-2 affinity.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases hydrophobicity, enhancing membrane permeability.
  • Metabolic Stability : Benzodioxol’s methylenedioxy bridge may reduce oxidative metabolism, as seen in KML29 .

Biological Activity

[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H13F3N2O3\text{C}_{17}\text{H}_{13}\text{F}_3\text{N}_2\text{O}_3

This structure features a benzodioxole moiety and a trifluoromethyl group, contributing to its unique properties.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed promising results against various cancer cell lines. For instance, some derivatives were effective against BRAF(V600E) mutations and other cancer-related pathways such as EGFR and Aurora-A kinase inhibition .

Case Study:
In vitro studies demonstrated that certain pyrazole derivatives induced apoptosis in breast cancer cells (MCF-7 and MDA-MB-231). The combination of these pyrazoles with standard chemotherapy agents like doxorubicin showed enhanced cytotoxic effects, suggesting potential for combination therapies in clinical settings .

Anti-inflammatory Effects

Pyrazole compounds have also been noted for their anti-inflammatory activities. The presence of the benzodioxole group in the structure enhances its ability to inhibit pro-inflammatory cytokines. In particular, studies have shown that related compounds can significantly reduce inflammation markers in animal models of arthritis .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound exhibited notable activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference Source
AnticancerInhibition of BRAF, EGFR
Anti-inflammatoryReduction of cytokine levels
AntimicrobialDisruption of cell wall synthesis

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the benzodioxole and trifluoromethyl groups can enhance potency and selectivity towards specific biological targets. Research indicates that variations in substituents lead to different binding affinities and biological outcomes .

Q & A

Q. What are the optimal synthetic routes for [5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

  • Step 1: Condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives to form the pyrazole core.
  • Step 2: Coupling the pyrazole intermediate with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions.
    Key parameters include temperature control (0–5°C for acylations), solvent selection (chloroform or THF), and catalysts (triethylamine for deprotonation) .
    Characterization:
  • HPLC monitors reaction progress (retention time: ~8–12 min for intermediates).
  • NMR (¹H/¹³C) confirms regioselectivity and purity (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm; trifluoromethyl singlet at δ -62 ppm in ¹⁹F NMR) .

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond angles.

  • Data Collection: Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

  • Refinement: SHELXL (via Olex2 interface) refines anisotropic displacement parameters. Example unit cell parameters:

    ParameterValue
    a10.228 Å
    b11.018 Å
    c12.604 Å
    α, β, γ107.8°, 100.4°, 112.8°
    Space GroupP1

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic properties and binding affinity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Parameterize the trifluoromethyl group’s electrostatic potential using Gaussian09 at the B3LYP/6-31G* level.
  • ADMET Prediction: SwissADME estimates logP (~3.2), bioavailability (0.55), and blood-brain barrier penetration (CNS < -2).

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Data Triangulation: Compare IC₅₀ values under standardized assays (e.g., MTT vs. ATP-based viability tests).

  • Control Variables: Normalize for solvent effects (DMSO < 0.1% v/v) and cell passage number.

  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to identify outliers. Example conflict resolution:

    StudyIC₅₀ (µM)Assay Type
    A12.3 ± 1.2MTT (HeLa)
    B25.7 ± 3.1ATP (A549)
    Discrepancies may arise from cell-line-specific uptake mechanisms .

Q. What strategies optimize regioselectivity in pyrazole derivatization?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., -CF₃) at the meta position to bias electrophilic substitution.
  • Catalytic Control: Use Pd(OAc)₂ with Xantphos ligand for Suzuki-Miyaura couplings (yield > 85% vs. 60% without ligands).
  • Kinetic vs. Thermodynamic: Lower reaction temperatures (-20°C) favor kinetic products (e.g., 1,4-disubstituted pyrazoles) .

Key Methodological Notes

  • Synthesis Reproducibility: Scale-up reactions require inert atmospheres (Ar/N₂) to prevent hydrolysis of trifluoromethyl groups .
  • Structural Ambiguities: Use SCXRD for absolute configuration determination, as NMR may fail to distinguish diastereomers .
  • Bioactivity Validation: Cross-validate with orthogonal assays (e.g., fluorescence-based apoptosis vs. caspase-3 ELISA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.